Calcium acrylate hydrate

Description

Significance in Polymer Science and Composite Engineering

In polymer science, calcium acrylate (B77674) hydrate (B1144303) is crucial for creating hydrogels with superior mechanical properties compared to those crosslinked with monovalent ions like sodium. The divalent nature of the calcium ion enables stronger and more effective crosslinking between polymer chains, resulting in hydrogels with higher strength. vulcanchem.com This characteristic is particularly valuable in applications requiring materials with both flexibility and resilience.

The incorporation of calcium acrylate into composites can lead to significant improvements in their mechanical and thermal properties. For instance, in polypropylene (B1209903) composites, the reactive modification with a metallic acrylate monomer enhances both thermal stability and mechanical characteristics. nih.gov Research has also demonstrated that composites containing calcium-based fillers exhibit improved strength and thermal stability. unicross.edu.ngacs.org

Detailed Research Findings

Recent research has focused on understanding and optimizing the effects of calcium acrylate hydrate in various material systems. Studies on cement modified with calcium acrylate have shown that it can accelerate the exothermic rate during the induction period of hydration, leading to a faster initial setting time. psu.edu Furthermore, it can promote more complete later-stage hydration, contributing to enhanced long-term strength. psu.edu X-ray diffraction (XRD) analyses have revealed that calcium acrylate can inhibit the transformation of ettringite (AFt) to monosulfate (AFm), which helps in improving the dispersion of the cement paste. psu.edu

The influence of the molar ratio of calcium to acrylic acid (Ca:AA) is a critical factor in determining the properties of the resulting hydrogels. Research has shown that this ratio significantly affects the swelling capacity and elastic modulus of the hydrogels.

| Ca:AA Molar Ratio | Swelling Capacity | Elastic Modulus (kPa) | Microstructure |

|---|---|---|---|

| 1:8 | Maximum swelling | 12 | Homogeneous nanoscale phases |

| 1:4 | Collapse | 3 | Macroscopic phase separation |

This table illustrates the impact of the Calcium to Acrylic Acid molar ratio on the properties of polyacrylate hydrogels, based on findings from studies on phase behavior.

In the realm of composite materials, the mechanical properties are a key area of investigation. The addition of calcium-based fillers to polymer matrices has been shown to enhance strength, although it can also affect brittleness.

| Material | Compressive Strength (MPa) - 3 days | Compressive Strength (MPa) - 7 days | Compressive Strength (MPa) - 28 days |

|---|---|---|---|

| Blank Cement Sample | 26.8 | 39.8 | 50.2 |

| CA Modified Cement | 23.6 | 41.5 | 56.8 |

This table compares the compressive strength of a standard cement sample with one modified with Calcium Acrylate (CA) over time, demonstrating the long-term strength enhancement provided by CA. psu.edu

The thermal stability of polymers is another critical aspect. While specific data for this compound is limited, studies on related polyacrylates show a multi-stage thermal degradation process. The decomposition typically involves rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov The thermal stability of composites can be significantly increased by the inclusion of calcium-based fillers, which can increase the decomposition temperature. unicross.edu.ng

Structure

2D Structure

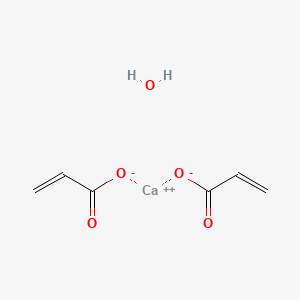

Properties

Molecular Formula |

C6H8CaO5 |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

calcium;prop-2-enoate;hydrate |

InChI |

InChI=1S/2C3H4O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H,1H2,(H,4,5);;1H2/q;;+2;/p-2 |

InChI Key |

UAYJSLZJHICOAG-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Synthesis and Controlled Preparation of Calcium Acrylate Hydrate

Synthetic Pathways and Methodologies

The preparation of calcium acrylate (B77674) hydrate (B1144303) can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale of production, and the intended application of the final product.

Preparation via Reaction of Acrylic Acid with Calcium Carbonate

A common and straightforward method for synthesizing calcium acrylate hydrate involves the direct reaction of acrylic acid with calcium carbonate. psu.edu This reaction is an acid-base neutralization where calcium carbonate reacts with acrylic acid to form calcium acrylate, water, and carbon dioxide gas. To ensure the complete conversion of acrylic acid, an excess of calcium carbonate is often used. psu.edu

The reaction can be represented by the following equation:

2CH₂=CHCOOH + CaCO₃ → (CH₂=CHCOO)₂Ca + H₂O + CO₂ psu.edu

This method is frequently employed when the resulting calcium acrylate is intended for use as an additive in materials like cement. psu.edu The process typically involves mixing the reactants in an aqueous solution.

Solution-Based Preparation Methods

Various solution-based methods offer alternative routes to synthesize this compound, often providing better control over the reaction conditions and product characteristics.

One such method involves the reaction of acrylic acid with calcium oxide in an organic solvent, such as toluene (B28343). chemicalbook.com In a typical procedure, a reaction flask is charged with toluene and calcium oxide, and acrylic acid is added gradually while maintaining a controlled temperature, for instance, around 50°C. chemicalbook.com The reaction is allowed to proceed for a specific duration, after which the water formed during the reaction is removed, often by distillation, to yield the calcium acrylate product. chemicalbook.com

Another specialized solution-based preparation is employed in applications like grouting liquids. This involves a two-liquid system where the components are prepared separately and mixed on-site to form a gel.

Liquid A typically contains an acrylate aqueous solution, cross-linking agents, accelerators, and alkali metal hydroxides.

Liquid B contains initiators, alkali metal hydroxides, and water. The gelation time can be controlled by adjusting the concentrations of the promoting or retarding agents.

Influence of Reaction Parameters and Additives on this compound Formation

The properties and performance of this compound, particularly in polymeric applications, are significantly influenced by various reaction parameters and the presence of specific additives. These additives can initiate polymerization, create cross-links between polymer chains, and accelerate the reaction rate.

Role of Polymerization Initiators (e.g., Hydrogen Peroxide, Ammonium (B1175870) Persulfate)

Polymerization initiators are crucial for transforming calcium acrylate monomers into a polymeric structure. These substances generate free radicals, which trigger the polymerization process.

Hydrogen Peroxide (H₂O₂) is a commonly used initiator in the polymerization of calcium acrylate, especially in applications related to cement modification. psu.edu It decomposes to produce free radicals that initiate the polymerization of the calcium acrylate monomer. psu.edu The concentration of the initiator is a critical parameter; for instance, an optimal content of 3% hydrogen peroxide has been reported for modifying cement. psu.edu

Ammonium Persulfate ((NH₄)₂S₂O₈) is another effective initiator used in the polymerization of calcium acrylate, particularly in the synthesis of hydrogels and for grouting materials. nih.gov It is often used in combination with an activator, such as sodium thiosulfate, to control the gel time. nih.gov The gel time of calcium acrylate is inversely proportional to the concentration of the ammonium persulfate catalyst. nih.gov

Effects of Cross-linking Agents (e.g., Butyl Acrylate, N,N'-Methylene Bisacrylamide)

Cross-linking agents are incorporated into the polymerization process to create a network structure, enhancing the mechanical properties and stability of the resulting polymer.

Butyl Acrylate acts as a cross-linking agent that forms chemical bonds between linear polymer chains, resulting in a mesh-like structure. psu.edu This cross-linking enhances the mechanical strength of the polymer. In studies related to cement modification, an optimal concentration of 10% butyl acrylate has been identified. psu.edu

N,N'-Methylene Bisacrylamide is another widely used cross-linking agent in the synthesis of calcium acrylate-based polymers and hydrogels. It facilitates the formation of a three-dimensional polymer network, which is essential for the water-absorbing and retaining properties of hydrogels.

Impact of Reaction Accelerators (e.g., Triethanolamine)

Reaction accelerators are used to increase the rate of the polymerization reaction, allowing for faster curing or gelation times.

Triethanolamine (B1662121) is an effective accelerator that promotes the reaction rate of calcium acrylate polymerization. psu.edu Its presence can significantly reduce the setting or gelation time. Research on calcium acrylate modified cement has indicated an optimal content of 3% for triethanolamine to achieve the desired acceleration. psu.edu The use of accelerators is particularly important in applications requiring rapid solidification, such as in grouting.

Research Findings on Additive Optimization

The following table summarizes the findings from a study on the optimization of additives for calcium acrylate modified cement. psu.edu

| Additive | Role | Optimal Content (%) |

| Hydrogen Peroxide | Initiator | 3 |

| Butyl Acrylate | Cross-linking Agent | 10 |

| Triethanolamine | Accelerator | 3 |

Polymerization Mechanisms and Kinetics of Calcium Acrylate Hydrate

Solid-State Polymerization of Hydrated Calcium Acrylate (B77674)

The polymerization of calcium acrylate in its crystalline, hydrated form is a complex process influenced by the monomer's crystal structure and the degree of hydration. This solid-state reaction is often initiated by high-energy radiation.

In the solid-state post-irradiation polymerization of hydrated calcium acrylate, the kinetics are governed by the rates of propagation (k_p_) and termination (k_t_). Electron spin resonance (ESR) studies have been instrumental in elucidating these rate constants. For γ-irradiated calcium acrylate, the decay of radical concentration, which signals the termination of polymer chains, follows second-order kinetics. However, a fraction of radicals remains trapped within the crystalline matrix and does not terminate.

A notable finding is that the rate of propagation is significantly different in the various phases present during dehydration: the dihydrate, the anhydrate, and the interphase boundary regions.

Table 1: Polymerization Conversion of Calcium Acrylate as a Function of Hydration and Time at 25°C

| Degree of Hydration (moles H₂O) | Conversion after 10 days (%) | Conversion after 50 days (%) |

| 2.0 (Dihydrate) | ~5 | ~10 |

| 1.0 | ~20 | ~45 |

| 0.5 (Hemihydrate) | ~35 | ~70 |

| 0.0 (Anhydrate) | ~2 | ~5 |

This table is generated based on data presented in studies on the solid-state polymerization of hydrated calcium acrylate.

Gamma (γ)-irradiation is a common method to initiate the solid-state polymerization of calcium acrylate hydrate (B1144303). When the crystalline monomer is subjected to γ-rays, free radicals are generated within the crystal lattice. These radicals are the active species that initiate the polymerization process.

ESR spectroscopy has been used to identify and quantify the radicals produced upon irradiation. In hydrated calcium acrylate, the initial radical species are formed on the acrylate moiety. Upon warming, these radicals initiate the propagation of the polymer chain. The polymerization can proceed as a post-irradiation reaction, where the irradiated sample is heated to a temperature at which the radicals become mobile and polymerization occurs.

Aqueous Phase Polymerization of Calcium Acrylate Monomers

When calcium acrylate is polymerized in an aqueous solution, the kinetics and the resulting polymer structure are markedly different from the solid-state process. The presence of water as a solvent allows for greater mobility of the monomer and the growing polymer chains.

In an aqueous medium, the polymerization of calcium acrylate typically proceeds via a free-radical mechanism. This process can be initiated by chemical initiators, such as persulfate salts, or by radiation. The polymerization involves the standard steps of initiation, propagation, and termination.

The carboxylate groups of the acrylate monomer are ionized in water, which influences the polymerization kinetics. The electrostatic repulsion between the negatively charged monomer and the growing polymer radical can affect the propagation rate. However, the presence of calcium ions (Ca²⁺) can partially neutralize these charges, forming ion pairs and influencing the conformation of the polymer chains in solution. This interaction can modulate the propagation and termination rates.

The polymerization can be affected by factors such as monomer concentration, initiator concentration, temperature, and pH. In some cases, the polymerization can be carried out in the presence of a cross-linking agent to form a three-dimensional network.

The aqueous polymerization of calcium acrylate can lead to the formation of hydrogels, which are cross-linked polymer networks swollen with water. The calcium ions play a crucial role in the formation of these gels. The divalent Ca²⁺ ions can act as ionic cross-linkers, forming bridges between the carboxylate groups of different polymer chains. This ionic cross-linking is often reversible and can be influenced by the concentration of calcium ions and the pH of the medium.

The resulting calcium polyacrylate hydrogels have a three-dimensional network structure that can absorb and retain large amounts of water. The properties of these gels, such as their swelling capacity and mechanical strength, are dependent on the cross-linking density. The cross-linking can be a combination of covalent bonds (if a chemical cross-linker is used) and ionic interactions involving the calcium ions. The formation of these network structures is fundamental to the application of calcium polyacrylate in various fields, such as in superabsorbent materials.

Interactions of Calcium Acrylate Hydrate Within Hydrated Inorganic Matrices

Mechanisms of Interaction with Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) and Cementitious Systems

The primary binding phase in hydrated Portland cement is calcium silicate hydrate (C-S-H), a nano-sized material with a layered geometry that constitutes over 60% of the hydrated cement by volume. nih.govwikipedia.org The interaction between calcium acrylate (B77674) hydrate and C-S-H is a key factor governing the properties of the composite material.

Adsorption and Intercalation of Poly(acrylate) Chains on C-S-H Surfaces

Poly(acrylate) chains from the dissolved calcium acrylate hydrate can be adsorbed onto the surfaces of C-S-H gels. This adsorption is driven by several forces, including chemical and physical interactions. The polar carboxyl groups (-COO⁻) and hydroxyl groups (-OH) present in the acrylate polymer can form a substantial number of hydrogen bonds and molecular interatomic forces with the ions on the C-S-H surface. psu.edu This process can be influenced by the surface charge of the C-S-H, which in turn is affected by the calcium-to-silicon (C/S) ratio. nih.gov

Furthermore, research suggests the possibility of intercalation of the polymeric phase into the layered structure of C-S-H. This is indicated by increased Raman vibrations of Si-O-Si bending (Q²), Ca-O bonds, and O-Si-O and asymmetric bending vibrations of SiO₄ tetrahedra in the presence of poly(acrylamide-co-acrylic acid). nih.gov This intercalation can lead to internal deformation of the C-S-H gels. nih.gov

Formation of Cation Bridges and Complexation with Calcium Ions

Calcium ions (Ca²⁺) present in the pore solution of cement paste play a critical role in the interaction with poly(acrylate) chains. The carboxyl groups of the polymer can react with Ca²⁺, leading to the formation of calcium carboxylate. researchgate.netresearchgate.net This complexation can occur in two primary ways:

In Solution: The polymer can complex with free Ca²⁺ ions in the pore solution, which can reduce the concentration of free calcium ions. researchgate.net This may influence the supersaturation required for the precipitation of hydration products like C-S-H and calcium hydroxide (B78521). researchgate.net

On Surfaces: The polymer can adsorb onto the surfaces of cement particles and hydration products through the formation of cation bridges, where Ca²⁺ ions link the polymer chains to the negatively charged sites on the inorganic surfaces. researchgate.netresearchgate.net

Theoretical studies have shown that a stable CaO₄ complex can be formed by a Ca²⁺ ion and the oxygen atoms from the carboxyl groups of two polymer chains, indicating an efficient cross-linking mechanism. researchgate.net This cross-linking can cause the polymer chains to curl and form a more compact structure.

Role of Electrostatic and Hydrogen Bonding Interactions at Interfaces

The interactions at the interface between the polymer and the cementitious phases are governed by a combination of electrostatic forces and hydrogen bonding. The surface of cement particles in an aqueous environment has a heterogeneous charge distribution. Negatively charged polymer chains can be attracted to positively charged sites on the cement grains, driven by electrostatic forces. researchgate.net This adsorption can create a polymer layer that acts as a diffusion barrier. researchgate.net

Hydrogen bonding is another significant interaction mechanism. The carboxyl and hydroxyl groups of the poly(acrylate) can form hydrogen bonds with the hydroxyl groups present on the surface of C-S-H and other hydration products. researchgate.netvt.edu The extent of these interactions can be influenced by the pH of the system, which affects the surface charge of both the polymer and the cementitious phases. mdpi.comnih.gov

Impact on Cement Hydration Kinetics and Hydration Product Evolution

The presence of this compound can significantly alter the kinetics of cement hydration and the evolution of the resulting hydration products. These effects are a direct consequence of the interactions described in the previous section.

Effects on Exothermic Rates and Induction Periods of Cement Hydration

Conversely, some studies on similar polymer systems, like poly(acrylamide-co-acrylic acid), have reported a retarding effect on the early-age hydration of silicate phases. nih.gov This retardation is often attributed to the adsorption of polymer layers on cement grains, which can hinder the diffusion of water and ions, thereby prolonging the induction period. researchgate.net The net effect of calcium acrylate on hydration kinetics likely depends on a balance between the exothermic effect of its polymerization and the retarding effect of adsorption.

| Parameter | Effect of Calcium Acrylate | Reference |

| Early Exothermic Rate (within 1 hour) | Increased | psu.edu |

| Induction Period | Shortened | psu.edu |

| Initial Setting Time | Accelerated | psu.edu |

Influence on Hydration Product Morphology and Phase Transformations (e.g., AFt to AFm, Calcium Hydroxide Nucleation)

Calcium acrylate can influence the type, amount, and morphology of the hydration products formed.

AFt to AFm Transformation: Ettringite (AFt) is an early hydration product that can later transform into monosulfoaluminate (AFm) as the sulfate (B86663) concentration in the pore solution decreases. nih.govresearchgate.net Research indicates that calcium acrylate can inhibit this transformation from AFt to AFm, leading to a higher stability of ettringite in the system. psu.edu This can be observed through differential thermal analysis (DTA), where the endothermic peak corresponding to AFt is larger in the presence of calcium acrylate. psu.edu The stabilization of AFt can contribute to improved long-term strength. psu.edu

Hydration Product Morphology: The presence of polymers can alter the morphology of hydration products. mdpi.comwhiterose.ac.uk The adsorption of polymer chains on the surfaces of growing crystals can modify their growth patterns. For instance, it can lead to a more dispersed and less crystalline structure of the hydration products, which can improve the homogeneity of the cement paste. psu.edu

| Hydration Product/Process | Influence of Calcium Acrylate | Reference |

| AFt to AFm Transformation | Inhibited, AFt stabilized | psu.edu |

| Calcium Hydroxide (CH) Nucleation | Influenced, potentially retarded due to Ca²⁺ complexation | psu.eduresearchgate.net |

| Hydration Product Morphology | Can lead to a more dispersed and less crystalline structure | psu.edu |

Advanced Material Formulations Incorporating Calcium Acrylate Hydrate

Poly(calcium acrylate) Hydrogel Systems

Poly(calcium acrylate) hydrogels are three-dimensional networks of poly(acrylic acid) (PAA) chains that are cross-linked by calcium ions and swollen with water. d-nb.inforesearchgate.net These hydrogels have garnered significant interest due to their tunable mechanical properties, responsiveness to stimuli, and biocompatibility. d-nb.inforesearchgate.net The presence of calcium ions is crucial in forming a robust yet dynamic network structure.

The formation of poly(calcium acrylate) hydrogels involves a combination of physical and chemical cross-linking mechanisms. The primary cross-linking is achieved through ionic interactions between the divalent calcium ions (Ca²⁺) and the negatively charged carboxylate groups (-COO⁻) along the PAA backbone. d-nb.infoyoutube.com This ionic cross-linking is a form of physical cross-linking, creating a network that is reversible and responsive to environmental changes such as pH. youtube.comnih.gov

The process of gelation is influenced by several factors, including the concentration of the polymer and the calcium ions, the molecular weight of the PAA, and the pH of the solution. d-nb.inforsc.org For instance, the use of PAA with molar masses between 50 and 100 kDa has been found to be particularly suitable for creating hydrogels with optimized properties. d-nb.inforsc.org

A key feature of poly(calcium acrylate) hydrogels is their ability to self-heal, a property endowed by the dynamic and reversible nature of the ionic cross-links. d-nb.infonih.gov When a fracture occurs, the ionic bonds can reform across the damaged interface, restoring the hydrogel's integrity. nih.gov This self-healing process can be rapid, sometimes occurring within seconds, and can be triggered by changes in pH. nih.gov

The design of these self-healing hydrogels focuses on optimizing the balance between the strength of the cross-links and the mobility of the polymer chains. nih.gov For instance, the density of cross-links plays a crucial role; a lower cross-link density can lead to better self-healing capabilities. nih.gov The incorporation of flexible pendant side chains with a balance of hydrophilic and hydrophobic moieties can also enhance self-healing by mediating hydrogen bonds across the interface. nih.gov

Characterization of these hydrogels involves a suite of techniques to evaluate both their mechanical properties and their healing efficiency. Mechanical testing, such as tensile and compression tests, is used to measure properties like tensile strength, stretchability, and elastic modulus. nih.govtuni.fi The self-healing ability is often quantified by comparing the mechanical properties of a healed sample to those of the original, pristine sample. nih.gov Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can be employed to study the chemical interactions within the hydrogel network. acs.org Rheological measurements are also critical for understanding the viscoelastic properties of the hydrogels and monitoring the gelation and healing processes. d-nb.infouniupo.it

| Property | Value | Reference |

| Healing Time | 10 s to 24 h | nih.gov |

| Healed Stress (10s) | >2.04 ± 0.07 kPa | nih.gov |

| Healed Stress (>5 min) | 2.7 ± 0.2 kPa | nih.gov |

| Tensile Strength | 0.7 - 1.7 MPa | itu.edu.trresearchgate.netfigshare.com |

| Stretch at Break | 800 - 900% | itu.edu.trresearchgate.netfigshare.com |

Calcium Acrylate (B77674) Hydrate (B1144303) in Polymer-Inorganic Nanocomposite Materials

Calcium acrylate hydrate plays a significant role in the formulation of polymer-inorganic nanocomposites, particularly in the modification of cementitious materials. The introduction of acrylate polymers into cement can lead to composites with improved toughness, durability, and resistance to environmental degradation. researchgate.netmdpi.com

Polymer-modified cementitious composites are created by incorporating polymers, such as polyacrylates, into the cement matrix. researchgate.net The calcium acrylate can be introduced as a monomer that polymerizes in-situ within the cement paste. psu.edu This polymerization is often initiated by components within the cement environment. psu.edu The resulting polymer forms a network that interpenetrates the cement's hydration products, primarily calcium silicate (B1173343) hydrate (C-S-H). researchgate.net

The presence of the polymer network within the cement matrix leads to several beneficial effects. It can reduce the porosity of the cement stone, which in turn enhances its resistance to the ingress of water and harmful ions. researchgate.netmdpi.com This leads to improved durability and longevity of the material. Furthermore, the polymer phase can bridge microcracks and absorb energy, thereby increasing the flexural strength and toughness of the composite. researchgate.netacs.org The addition of acrylate lotions has been shown to significantly improve the bending resistance and toughness of cement-based materials. mdpi.com

The enhanced properties of polymer-modified cementitious composites are a direct result of the complex network of linkages that form between the polymer and the inorganic cement phases. These linkages can be both covalent and non-covalent in nature. researchgate.netnih.govnih.gov

Non-covalent interactions are predominant and play a crucial role in the performance of these composites. The primary non-covalent interaction is the ionic bonding between calcium ions (Ca²⁺) from the cement and the carboxylate groups of the polyacrylate. researchgate.netresearchgate.netnih.gov These calcium ions act as cross-linkers, bridging the polymer chains and connecting them to the surface of the C-S-H. researchgate.netresearchgate.netnih.gov Hydrogen bonding between the polymer and the hydroxyl groups on the C-S-H surface also contributes to the interfacial adhesion. researchgate.netnih.gov

Covalent linkages can also be present, particularly if reactive functionalities are incorporated into the polymer backbone or if the polymerization process leads to grafting onto the mineral surface. While less dominant than the ionic interactions, these covalent bonds can provide a more robust and permanent connection between the organic and inorganic phases. nih.gov The combination of these covalent and non-covalent interactions creates a synergistic effect, leading to a composite material with enhanced mechanical properties and durability. nih.gov

Understanding the interactions at the interface between the polymer and the mineral phases is critical for designing high-performance composites. Molecular dynamics (MD) simulations and various spectroscopic techniques are employed to analyze these interactions at the atomic and molecular levels. researchgate.netnih.govresearchgate.netrsc.org

MD simulations have shown that the adsorption of polyacrylate chains onto C-S-H surfaces is a two-step process. researchgate.netrsc.org Initially, calcium ions from the solution adsorb onto the mineral surface, which can reverse its charge. researchgate.netrsc.org Subsequently, the negatively charged polymer backbone adsorbs onto this modified surface through ion pairing with the adsorbed calcium ions. researchgate.netrsc.org These simulations also reveal that the conformation of the polymer at the interface is influenced by factors such as the calcium-to-silicate ratio of the C-S-H and the pH of the surrounding solution. researchgate.netrsc.org

Experimental techniques such as Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS) provide valuable information about the chemical bonding at the interface. researchgate.net FTIR can detect changes in the vibrational frequencies of functional groups, confirming the interaction between the polymer's carboxylate groups and the cement components. researchgate.net XPS can identify the formation of new chemical species, such as calcium formate, which is indicative of the interaction between the polymer and the cement. researchgate.net Scanning electron microscopy (SEM) is used to visualize the microstructure of the composite, revealing how the polymer fills pores and bridges cracks within the cement matrix. researchgate.net

Theoretical and Computational Investigations of Calcium Acrylate Hydrate Systems

Molecular Dynamics Simulations of Polymer-Mineral Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been instrumental in elucidating the interactions between acrylate-based polymers and calcium-containing mineral surfaces, such as those found in cementitious materials.

Adsorption Behavior at Calcium Silicate (B1173343) Hydrate (B1144303) Surfaces

The adsorption of acrylate-containing polymers onto calcium silicate hydrate (C-S-H), the primary binding phase in Portland cement, is a critical area of study. MD simulations have revealed that the adsorption of ionic polymers containing acrylate (B77674) is a two-step process. researchgate.net Initially, calcium ions from the solution adsorb onto the negatively charged C-S-H surface, leading to a charge reversal. Subsequently, the negatively charged carboxylate groups of the acrylate polymer backbone adsorb onto this now positively charged surface through ion pairing. researchgate.netrsc.org

The strength of this adsorption is influenced by several factors. A higher calcium-to-silicate (Ca/Si) ratio on the mineral surface and a higher pH of the surrounding solution lead to increased polymer attraction. researchgate.netrsc.org The free energies of binding for acrylate monomers to C-S-H surfaces are tunable and can range from 0 to -5 kcal/mol. researchgate.netrsc.org

Table 1: Adsorption Characteristics of Acrylate on C-S-H Surfaces

| Parameter | Description | Finding from MD Simulations |

|---|---|---|

| Adsorption Mechanism | The process by which acrylate polymers attach to the C-S-H surface. | A two-step process involving initial Ca²⁺ adsorption followed by polymer backbone adsorption via ion pairing. researchgate.netrsc.org |

| Effect of Ca/Si Ratio | The influence of the calcium content of the C-S-H on polymer attraction. | Higher Ca/Si ratios lead to stronger polymer attraction. researchgate.netrsc.org |

| Effect of pH | The influence of the solution's acidity or alkalinity on adsorption. | Higher pH values result in increased polymer attraction. researchgate.netrsc.org |

| Binding Energy | The energy released upon the binding of an acrylate monomer to the C-S-H surface. | Tunable, in the range of 0 to -5 kcal/mol per acrylate monomer. researchgate.netrsc.org |

Atomic-Scale Modeling of Polymer-Calcium Ion Complexation

At the atomic scale, MD simulations combined with techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy have provided detailed pictures of the complexation between poly(acrylic acid) (PAA) and calcium ions. researchgate.net These studies show that the calcium ion is surrounded by a single dominant shell of oxygen atoms from the carboxylate groups of the PAA. researchgate.net

The coordination number, which is the number of oxygen atoms directly bonded to the calcium ion, is a key parameter. In a PAA matrix, the first coordination shell of a Ca²⁺ ion is primarily composed of carbonyl oxygens, with an average of about 7.6 oxygen atoms within a distance of 2.85 angstroms. researchgate.net The simulations show that configurations where seven or eight oxygen atoms from three or four different PAA chains coordinate to a single Ca²⁺ ion are the most common. researchgate.net This complexation with calcium ions can cause the PAA backbone to adopt more coiled conformations to facilitate these interactions. researchgate.net

Table 2: Coordination of Calcium Ions with Poly(acrylic acid) from MD Simulations

| Parameter | Value | Description |

|---|---|---|

| Primary Coordinating Atoms | Carbonyl Oxygens | The oxygen atoms from the carboxylate groups of the poly(acrylic acid) are the main atoms that bind to the calcium ion. researchgate.net |

| Average Coordination Number | ~7.6 | On average, a calcium ion is surrounded by approximately 7.6 oxygen atoms from the polymer. researchgate.net |

| Coordination Distance | < 2.85 Å | The distance of the first coordination shell of oxygen atoms around the calcium ion. researchgate.net |

| Common Coordination Scenarios | 7 or 8 oxygens from 3 or 4 PAA chains | The most frequently observed arrangements of polymer chains around a central calcium ion. researchgate.net |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the properties of molecules and materials, including those relevant to calcium acrylate hydrate.

Calculation of Binding Affinities and Molecular Electrostatic Potential

DFT calculations are widely used to determine the binding energies between ions and molecules with high accuracy. For instance, studies on the interaction of various divalent cations with aluminosilicate (B74896) oligomers have shown that Ca²⁺ exhibits a high binding energy, significantly stronger than monovalent cations like Na⁺ and K⁺. frontiersin.org This strong affinity is a key factor in the formation and stability of calcium acrylate complexes. The binding energy of a single water molecule to calcium silicate surfaces has been calculated to be in the range of -0.732 eV to -3.242 eV, indicating a strong interaction that drives hydration. uwa.edu.au

The molecular electrostatic potential (MEP) is another property that can be calculated using DFT. uni-muenchen.de The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. For an acrylate anion, the MEP would show a region of negative potential around the carboxylate group, indicating that this is the site for electrophilic attack and the logical point of interaction for a positive calcium ion.

Prediction of Spectroscopic Signatures for Intermolecular Interactions

DFT can be used to predict spectroscopic signatures, such as those observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the vibrational frequencies of a molecule or a complex in its optimized geometry, one can predict the positions of peaks in its vibrational spectrum. For this compound, DFT could be used to predict how the vibrational frequencies of the acrylate C=O and C-O bonds, as well as the O-H bonds of the water molecules, shift upon complexation with the calcium ion. These predicted shifts can then be compared with experimental spectra to confirm the nature of the intermolecular interactions.

Quantum Chemical Analyses of Calcium Acrylate-Ion Systems

Quantum chemical methods provide a detailed understanding of the electronic structure and bonding in molecular systems. These methods are particularly useful for analyzing the interactions between calcium ions, acrylate anions, and water molecules.

Analyses of hydrated calcium ion clusters, Ca²⁺(H₂O)n, reveal that the calcium ion is typically surrounded by a first hydration shell of six water molecules. frontiersin.org The interaction between the calcium ion and the water molecules is strong, leading to stabilization energies of 7.0-14.3 kcal/mol for the attachment of a single water molecule. rsc.org

In a this compound system, there is a competition between the acrylate anion and water molecules for coordination to the calcium ion. Quantum chemical calculations can be used to determine the relative binding energies and to understand the nature of the bonding. The interaction is primarily electrostatic, driven by the attraction between the positive calcium ion and the negative charges on the oxygen atoms of the acrylate and the water molecules. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the strength and nature of these bonds, distinguishing between covalent and electrostatic interactions. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Calcium Silicate Hydrate (C-S-H) |

| Poly(acrylic acid) (PAA) |

| Calcium Ion |

| Acrylate |

Advanced Characterization Methodologies for Calcium Acrylate Hydrate Systems

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopy offers a powerful suite of non-destructive tools for probing the molecular structure and reaction kinetics of calcium acrylate (B77674) hydrate (B1144303) systems. By interacting with the material using various forms of electromagnetic radiation, these techniques can identify functional groups, monitor the formation of polymeric chains, and assess changes in the surrounding inorganic matrix.

Electron Spin Resonance (ESR) Spectroscopy for Polymerization Kinetics

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons. In the context of calcium acrylate hydrate, ESR is particularly valuable for monitoring the free-radical polymerization of acrylate monomers. The technique can detect and quantify the transient radical species that are fundamental to the polymerization process, offering a direct window into the reaction kinetics.

Detailed kinetic investigations can be performed to understand the influence of various factors, such as temperature, initiator concentration, and the presence of inhibitors, on the rate of polymerization. For instance, studies on similar polymerization reactions have utilized kinetic analysis to determine reaction rate dependencies. In one such study on the copolymerization of epoxides and carbon dioxide, the polymerization was found to have first-order rate dependencies on both catalyst and epoxide concentrations. acs.org While not directly on calcium acrylate, this exemplifies how such kinetic analyses can elucidate the rate-limiting steps of a polymerization process. acs.org ESR spectroscopy is also a powerful tool for assessing the electronic quality of conjugated polymers by identifying radical species that may act as traps for charge carriers. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intercalation Assessment

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups and studying molecular interactions within this compound systems. shimadzu.comthermofisher.com The technique is based on the absorption of infrared radiation by molecular vibrations. Each functional group has a characteristic absorption frequency, allowing for the qualitative and quantitative analysis of the material's composition. thermofisher.com

In the analysis of this compound, FTIR is used to track the polymerization of the acrylate monomer. The disappearance of the characteristic C=C bond absorption peak (typically around 1635 cm⁻¹) and the appearance or modification of peaks associated with the polyacrylate chain confirm the conversion of monomer to polymer. spectroscopyonline.com Key peaks for polyacrylates include the strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹ and C-O-C stretching vibrations between 1100 and 1300 cm⁻¹. spectroscopyonline.comresearchgate.net

When calcium acrylate is incorporated into cementitious systems, FTIR can assess the interaction between the polymer and the hydrating cement phases. researchgate.netwitpress.com Changes in the intensity and position of the –OH, C=O, and -COO⁻ peaks can indicate interactions between the polymer and cement components. researchgate.net For example, a shift in the O-Si-O stretching vibration peak can signal the formation of calcium silicate (B1173343) hydrate (C-S-H) gel and its interaction with the polymer. mdpi.comnih.gov This technique is also effective in studying the interface between hydrated cement paste and polymers. witpress.comwitpress.com

Table 1: Characteristic FTIR Absorption Bands for Acrylate and Cementitious Systems

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Significance in this compound Systems |

| ~3640 | O-H stretch (in Ca(OH)₂) | Indicates the presence of portlandite, a key hydration product. witpress.com |

| ~3400 (broad) | O-H stretch (in H₂O and C-S-H) | Relates to water content and hydrated silicate phases. researchgate.net |

| ~1730 | C=O stretch (ester) | Strong absorption indicating the presence of the acrylate polymer. spectroscopyonline.com |

| ~1635 | C=C stretch | Disappearance indicates the polymerization of the acrylate monomer. spectroscopyonline.com |

| 1430-1450 | C-H bend | Associated with the polymer backbone. researchgate.net |

| 900-1000 | Si-O-T stretch (T=Si or Al) | Shift in this band indicates polymerization of the silicate network in C-S-H. witpress.commdpi.comnih.gov |

| 540-580 | P-O-P bend | Can be used to identify certain phosphate-based components if present. researchgate.net |

Raman Spectroscopy for Polymeric and Inorganic Phase Modifications

Raman spectroscopy is a complementary technique to FTIR that provides information about vibrational modes in molecules. It is particularly useful for studying the covalent bonds in both the polymeric and inorganic phases of this compound systems. A key advantage of Raman spectroscopy is its low sensitivity to water, which makes it well-suited for analyzing aqueous systems and hydrated materials.

The polymerization of acrylate monomers can be followed by monitoring the decrease in the intensity of the Raman band corresponding to the C=C stretching vibration. researchgate.net This allows for the calculation of monomer-to-polymer conversion rates under different conditions. researchgate.net Furthermore, Raman spectroscopy can be used to characterize the resulting polyacrylate chains and their conformation.

In composite systems with cement, Raman spectroscopy can detect modifications in the inorganic phases. For instance, it can be used to study the structure of calcium silicate hydrate (C-S-H) and the incorporation of other ions into its structure. Confocal Raman spectroscopy can provide spatially resolved chemical information, confirming that polymer formulations have filled voids and vessels within a porous matrix without necessarily reacting with the matrix components themselves. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicate Anion Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of materials at the atomic level. In the context of this compound in cementitious systems, solid-state ²⁹Si Magic Angle Spinning (MAS) NMR is particularly crucial for characterizing the silicate anion structure of the calcium silicate hydrate (C-S-H) gel, which is the primary binding phase in hydrated Portland cement. researchgate.netcsic.es

²⁹Si MAS NMR can distinguish between different silicate environments, denoted as Qⁿ, where 'n' represents the number of other silicate tetrahedra connected to the central silicon tetrahedron. mdpi.comresearchgate.net This provides quantitative information on the degree of polymerization of the silicate chains in the C-S-H. researchgate.netpsu.edu For example, Q⁰ represents isolated silicate tetrahedra, Q¹ represents end-chain tetrahedra, and Q² represents middle-chain tetrahedra. The ratio of these Qⁿ species, particularly the Q²/Q¹ ratio, is used to calculate the mean silicate chain length (MCL). mdpi.comnih.govpsu.edu

Studies have shown that the presence of polymers like polyacrylic acid can influence the silicate structure, often leading to an increase in the mean chain length. psu.edu This suggests that the polymer molecules interact with the C-S-H nanostructure, potentially at defect sites in the silicate chains, promoting further polymerization. psu.edu This enhanced polymerization can lead to improved mechanical properties and durability. psu.edu

Table 2: ²⁹Si NMR Parameters and Corresponding Silicate Structures

| Qⁿ Species | Description | Typical Chemical Shift (ppm vs. TMS) | Significance in C-S-H Analysis |

| Q⁰ | Monomeric silicate tetrahedra (anhydrous silicates) | -68 to -75 | Represents unhydrated cement particles. mdpi.com |

| Q¹ | End-chain silicate tetrahedra | ~-79 | Indicates the ends of silicate chains in C-S-H. csic.esresearchgate.net |

| Q² | Middle-chain silicate tetrahedra | ~-85 | Represents the main body of the silicate chains in C-S-H. csic.esresearchgate.net |

| Q³ | 3D cross-linked or sheet-like silicate tetrahedra | -90 to -100 | Indicates more polymerized silicate structures. csic.es |

| Q⁴ | 3D framework silicate tetrahedra (e.g., silica) | ~-110 | Represents fully polymerized silica. csic.es |

Morphological and Thermal Analysis Techniques

Understanding the microstructure and morphology of this compound systems is essential for correlating their chemical composition with their macroscopic properties. Electron microscopy provides direct visualization of the material's architecture.

Scanning Electron Microscopy (SEM) for Microstructural and Morphological Characterization

In the study of this compound systems, particularly in polymer-cement composites, SEM is used to visualize the distribution of the polymer phase within the hydrated cement matrix. researchgate.netnih.gov It can reveal how the polymer particles coalesce and form films, and how they interact with the cement hydration products like C-S-H and calcium hydroxide (B78521) (CH). nih.govresearchgate.net

SEM images can show whether the polymer addition leads to a denser, less porous microstructure. researchgate.netresearchgate.net Voids and microcracks can be readily identified. researchgate.net In well-modified systems, SEM may show the polymer filling pores and bridging microcracks, which contributes to enhanced toughness and durability. researchgate.netresearchgate.net The morphology of the C-S-H itself, which can range from fibrillar to foil-like, can also be observed and assessed for changes due to the presence of the polymer. researchgate.net Backscattered electron imaging in SEM is particularly useful for distinguishing between different phases in the cement paste based on their average atomic number, with unhydrated cement grains appearing brightest, followed by CH, C-S-H, and finally pores appearing as black. uotechnology.edu.iq

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and composition of this compound by measuring the change in mass as a function of temperature. The analysis provides a decomposition profile, identifying the temperatures at which the hydrated water is lost and the organic component decomposes.

For polyacrylates, the thermal stability can be influenced by the type of metal cation present. In the case of calcium polyacrylate, the main decomposition reactions occur at higher temperatures compared to some monovalent salts like sodium polyacrylate. akjournals.com The decomposition process for this compound typically occurs in distinct stages:

Dehydration: The initial weight loss, occurring at lower temperatures, corresponds to the removal of water of hydration. For many hydrated salts, this process happens at temperatures around 100°C to 250°C. Studies on similar systems, such as calcium acrylate in cement, show endothermic events around 103°C related to the removal of free and bound water. psu.edu

Decomposition: Following dehydration, the anhydrous calcium acrylate decomposes at higher temperatures. The primary decomposition of the acrylate polymer chain for calcium polyacrylate takes place in the range of 450°C to 490°C. akjournals.com

Final Residue Formation: The thermal degradation of calcium polyacrylate ultimately yields a solid residue. At temperatures around 600°C, this residue is primarily calcium carbonate (CaCO₃), which itself decomposes at even higher temperatures (above 800°C) to calcium oxide (CaO). akjournals.comacs.org

The TGA curve provides quantitative data on the percentage of mass lost at each stage, which can be used to determine the initial water content and the stoichiometry of the decomposition reactions.

Table 1: Thermal Decomposition Profile of Calcium Acrylate System

| Temperature Range (°C) | Event | Description |

| ~100 - 250 | Dehydration | Loss of water of hydration. |

| ~450 - 490 | Decomposition | Main decomposition of the polyacrylate chain. akjournals.com |

| > 600 | Residue Formation | Formation of stable calcium carbonate (CaCO₃) as the solid residue. akjournals.com |

This interactive table summarizes the key thermal events observed during the TGA of calcium acrylate systems.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to identify phase changes such as melting, crystallization, and glass transitions, providing complementary information to TGA. youtube.comeag.com

For this compound, the DSC thermogram would be expected to show several key features corresponding to the events seen in TGA:

Endothermic Peak (Dehydration): An endothermic peak would be observed corresponding to the energy absorbed to remove the water of hydration from the crystal structure. This event typically occurs in the same temperature range as the initial weight loss in TGA (approx. 100-250°C). acs.org

Exothermic Event (Polymerization): If the monomeric form of this compound is analyzed, an exothermic peak may be observed, which corresponds to the heat released during the solid-state polymerization of the acrylate monomers.

Glass Transition (Tg): For the polymeric form, a subtle change in the baseline of the DSC curve indicates the glass transition temperature (Tg), where the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg for poly(acrylic acid) is reported to be around 105°C, though this can vary based on factors like molecular weight and the presence of cations. researchgate.netsigmaaldrich.com

Endothermic Peak (Decomposition): The decomposition of the polymer, which corresponds to the major weight loss step in TGA, will appear as a significant endothermic event in the DSC curve. gla.ac.uk

The type of counterion significantly affects the thermal behavior of acrylic salts. researchgate.net The divalent calcium ion can form strong ionic crosslinks, influencing the energy and temperature of these transitions compared to monovalent salts.

Table 2: Expected Thermal Transitions for Calcium Acrylate Systems in DSC

| Temperature Range (°C) | Transition | Type | Description |

| ~100 - 250 | Dehydration | Endothermic | Absorption of heat for the removal of water. |

| ~105 | Glass Transition (Tg) | Baseline Shift | Transition from glassy to rubbery state (for polymer). researchgate.net |

| Varies | Polymerization | Exothermic | Heat released during polymerization of monomers. |

| ~450 - 490 | Decomposition | Endothermic | Energy absorbed during the breakdown of the polymer structure. akjournals.com |

This interactive table outlines the anticipated thermal transitions for calcium acrylate systems when analyzed by DSC.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Interlayer Spacing Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases within a material and to determine its atomic and molecular structure. hu-berlin.de An XRD pattern is a fingerprint of a crystalline solid, where the positions (2θ angles) and intensities of the diffraction peaks are unique to a specific crystal structure. frontiersin.org

For this compound, XRD analysis is crucial for:

Phase Identification: Confirming the crystalline structure of the hydrated compound. By comparing the experimental diffraction pattern to reference databases like the International Centre for Diffraction Data (ICDD), the specific hydrated phase can be identified. frontiersin.org Furthermore, XRD can detect the presence of other crystalline phases, such as anhydrous calcium acrylate or decomposition products like calcium carbonate, which may form during thermal analysis or upon storage. acs.orgacs.org

Structural Analysis: The diffraction data can be used to determine the unit cell parameters (dimensions and angles) of the crystal lattice. For layered structures, which can occur in some metal-organic compounds, XRD is used to determine the interlayer spacing. While this compound does not form a layered silicate structure like C-S-H, analysis of peak positions can provide information about the packing of the molecules in the crystal. akjournals.com

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. Broad peaks may indicate the presence of amorphous (non-crystalline) material or very small crystallite sizes.

While specific, readily available XRD powder diffraction data for this compound is scarce in literature, the analysis would proceed by identifying characteristic peaks and comparing them to known patterns.

Table 3: Potential Crystalline Phases Identifiable by XRD in a this compound System

| Compound Name | Chemical Formula | Role in System |

| This compound | Ca(C₃H₃O₂)₂·xH₂O | Starting Material |

| Anhydrous Calcium Acrylate | Ca(C₃H₃O₂)₂ | Dehydration Product |

| Calcium Carbonate (Calcite) | CaCO₃ | Decomposition Product |

| Calcium Oxide | CaO | High-Temp Decomposition Product |

This interactive table lists the potential crystalline compounds that could be identified using XRD during the analysis of this compound and its thermal decomposition products.

Rheological Characterization of Polymer-Modified Suspensions and Gels

Rheology is the study of the flow and deformation of matter. Rheological characterization is vital for understanding the behavior of calcium acrylate in solutions, suspensions, and as a component of polymer gels.

Suspensions: When calcium acrylate is part of a suspension, such as in cementitious mixtures or as a filler, rheological measurements can describe its effect on viscosity and flow behavior. The addition of polyacrylate dispersants to suspensions of particles like calcium carbonate can significantly alter the system's viscosity. researchgate.net The anionic polyacrylate can adsorb onto particle surfaces, leading to electrostatic and steric repulsion that breaks down agglomerates and reduces viscosity, typically resulting in shear-thinning behavior. mdpi.commdpi.com Key measurements include:

Viscosity vs. Shear Rate: Determines how the suspension's resistance to flow changes with the rate of applied force.

Yield Stress: The minimum stress required to initiate flow, which is a critical parameter for pastes and slurries. mdpi.com

Gels: Calcium acrylate can be polymerized to form poly(calcium acrylate). The divalent calcium ions (Ca²⁺) can act as crosslinkers between the negatively charged carboxylate groups on the polyacrylate chains. acs.org This ionic crosslinking leads to the formation of a hydrogel, a three-dimensional polymer network swollen with water. The rheological properties of these gels are critical for applications in materials science and beyond. Oscillatory rheology is used to measure the viscoelastic properties:

Storage Modulus (G'): Represents the elastic (solid-like) component of the gel and is a measure of the energy stored during deformation. For crosslinked gels, G' is typically higher than G''. researchgate.net

Loss Modulus (G''): Represents the viscous (liquid-like) component and is a measure of the energy dissipated as heat. researchgate.net

The strength and viscoelasticity of the gel depend on factors like polymer concentration, the ratio of calcium ions to acrylate groups, and pH. researchgate.netnih.gov An increase in crosslink density, either through calcium ions or a chemical crosslinker, generally leads to a higher storage modulus and a stiffer gel. researchgate.net

Table 4: Rheological Properties of Calcium Acrylate Systems

| System Type | Property Measured | Typical Behavior | Influencing Factors |

| Suspension | Apparent Viscosity | Shear-thinning (viscosity decreases with increasing shear rate). | Particle concentration, polymer concentration, pH. mdpi.com |

| Yield Stress | Decreases with effective polymer dispersion. mdpi.com | Polymer adsorption, inter-particle forces. | |

| Gel | Storage Modulus (G') | G' > G'', indicating elastic, solid-like behavior. researchgate.net | Crosslink density, Ca²⁺ concentration, polymer molecular weight. |

| Loss Modulus (G'') | Lower than G', representing the viscous component. | Frequency of oscillation, temperature. |

This interactive table summarizes the key rheological characteristics of suspensions and gels containing calcium acrylate.

Concluding Perspectives and Future Research Trajectories

Bridging Molecular-Scale Understanding to Macroscopic Material Performance Translation

The translation of molecular-scale characteristics of calcium acrylate (B77674) hydrate (B1144303) to the macroscopic performance of materials, such as cementitious composites and hydrogels, is a important area of ongoing research. At the molecular level, the interaction between calcium ions (Ca²⁺) and the carboxylate groups of the acrylate polymer chain governs the formation of a stable polymer matrix. This interaction is fundamental to the crosslinking that imparts specific properties to the material. The hydration state of the calcium acrylate is also critical, with water molecules participating in hydrogen bonding networks that stabilize the structure and influence reactivity. vulcanchem.com

In cement systems, these molecular interactions manifest as significant changes in macroscopic properties. For example, the addition of calcium acrylate can alter the hydration kinetics of cement, accelerating the setting time and influencing the development of compressive strength. psu.eduresearchgate.net Molecular dynamics simulations have shown that the adsorption of polymers onto calcium-silicate-hydrate (C-S-H) surfaces—the primary binding phase in cement—is a two-step process. researchgate.netrsc.org Initially, cations adsorb, reversing the surface charge, which is then followed by the binding of the polymer backbone through ion pairing. researchgate.netrsc.org This molecular-level binding influences the dispersion of cement particles, prevents the transformation of certain crystalline phases (like AFt to AFm), and leads to a more refined pore structure, which enhances later-age strength and durability. psu.edu The presence of calcium acrylate can fill pore spaces and integrate into the C-S-H gel, altering its crystallinity and improving mechanical properties.

Similarly, in hydrogels, the properties are dictated by the molecular weight of the poly(acrylic acid) and the concentration of calcium ions. rsc.org The reversible and dynamic nature of the electrostatic bonds between Ca²⁺ and the polymer allows for properties like self-healing and stretchability. rsc.org The degree of crosslinking, controlled by the calcium-to-acrylate ratio, directly impacts the hydrogel's swelling capacity and elastic modulus. A higher divalent calcium ion concentration leads to stronger crosslinking, resulting in hydrogels with greater mechanical strength but a lower capacity for swelling. vulcanchem.com Understanding these molecular-level drivers allows researchers to predict and control macroscopic behaviors, from the setting time of concrete to the elasticity of advanced hydrogels. rsc.org

Opportunities for Rational Design of Materials via Calcium Acrylate Hydrate Modification

The targeted design of materials with tailored properties through the modification of this compound is a promising field. By manipulating the molecular structure and composition, new materials with specific functionalities can be created for diverse applications. researchgate.netrsc.org

In the realm of hydrogels and "mineral plastics," rational design offers significant opportunities. rsc.org Hydrogels composed of poly(acrylic acid) and calcium ions exhibit shapeable, stretchable, and self-healing properties. rsc.org By carefully selecting the molecular weight of the poly(acrylic acid) and controlling the calcium ion concentration, the macroscopic properties can be precisely adjusted. rsc.org For instance, studies have identified that poly(acrylic acid) with a molecular weight between 50 and 100 kDa is optimal for creating hydrogels with enhanced characteristics. rsc.org This knowledge enables the design of materials for specific applications, such as in tissue engineering, where biocompatible hydrogels can act as scaffolds that mimic the extracellular matrix.

Further modifications, such as creating nanocomposites, also present exciting possibilities. The integration of nanoparticles like graphene oxide with C-S-H/polymer composites has been shown to improve the nucleation of the C-S-H phase, although it can also lead to reduced packing density. researchgate.net Such findings provide a basis for designing next-generation composite materials with enhanced mechanical performance and durability by leveraging the unique properties of this compound and its interactions with other components at the nanoscale. nih.gov

Exploration of Unconventional Synthetic Routes and Reaction Pathways

While conventional synthesis of calcium acrylate often involves the reaction of acrylic acid with calcium carbonate or calcium oxide, researchers are exploring unconventional routes to produce materials with novel properties or to improve the efficiency and sustainability of the synthesis itself. vulcanchem.comchemicalbook.com These alternative pathways could unlock new material characteristics and applications.

One area of exploration is the use of different precursors and catalytic systems. For instance, research into the production of acrylic acid from renewable resources like methyl lactate (B86563) has utilized calcium phosphate (B84403) catalysts. tandfonline.combohrium.com Studies have shown that catalysts such as Ca₃(PO₄)₂ can achieve high selectivity for acrylic acid, presenting a greener alternative to fossil fuel-based production. tandfonline.combohrium.com The characteristics of these catalysts, including their surface area and Ca/P ratio, significantly influence reaction efficiency and catalyst stability. tandfonline.com Exploring these bio-based routes could lead to more sustainable methods for producing the acrylate monomers used in calcium acrylate-based materials.

Mechanochemical synthesis offers another unconventional approach. High-energy ball milling has been successfully used to synthesize nanocrystalline hydroxyapatite (B223615) from various calcium and phosphate precursors. nih.gov This solvent-free method, which relies on mechanical energy to induce chemical reactions, has been shown to be extremely rapid, with phase formation occurring in minutes. nih.gov Applying similar mechanochemical principles to the synthesis of this compound or its composites could offer a rapid, scalable, and environmentally friendly production method, potentially yielding materials with unique nanocrystalline structures and properties.

Hydrothermal synthesis is another versatile technique being employed. This method has been used to create calcium silicate (B1173343) hydrate (CSH) powders with specific morphologies, such as xonotlite fibers, from raw materials like recycled glass and lime. unipd.it By controlling the hydrothermal conditions, the phase composition and structure of the resulting material can be tailored. Synthesizing this compound or its composites under hydrothermal conditions could allow for the formation of unique crystalline structures or hybrid materials with controlled morphology and enhanced performance characteristics. The exploration of such unconventional synthetic routes is crucial for advancing the science of this compound and expanding its application in next-generation materials.

Q & A

Q. What are the recommended laboratory methods for synthesizing calcium acrylate hydrate?

this compound can be synthesized via neutralization reactions. A typical approach involves reacting acrylic acid (C₃H₄O₂) with calcium hydroxide (Ca(OH)₂) in aqueous media under controlled pH and temperature. For example:

- Procedure : Dissolve calcium hydroxide in deionized water, then gradually add acrylic acid while stirring. Maintain a molar ratio of 2:1 (acrylic acid:calcium) to ensure stoichiometric balance. The reaction generates calcium acrylate, which is then crystallized under reduced pressure or via slow evaporation. Hydration states (e.g., mono- or dihydrate) can be controlled by adjusting drying conditions .

- Validation : Confirm purity via titration (e.g., acid-base titration to quantify unreacted calcium hydroxide) or Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate (COO⁻) stretching bands at ~1550 cm⁻¹ .

Q. How can researchers characterize the hydration state of this compound?

The hydration state is critical for reproducibility. Key methods include:

- Thermogravimetric Analysis (TGA) : Measure mass loss upon heating to 200°C to quantify bound water. For example, a dihydrate will lose ~18% of its mass (theoretical H₂O content: ~16% for monohydrate, ~24% for dihydrate) .

- FTIR Spectroscopy : Compare O–H stretching vibrations (3200–3600 cm⁻¹) between anhydrous and hydrated forms. Hydrates show broader peaks due to hydrogen bonding .

Advanced Research Questions

Q. How can experimental design optimize copolymer properties involving this compound (e.g., mechanical hardness)?

Calcium acrylate copolymers (e.g., ethylene/calcium acrylate) require tailored monomer ratios and curing conditions. A central composite design (CCD) is effective for multifactor optimization:

- Factors : Vary calcium acrylate content, crosslinker concentration, and curing temperature.

- Response Variables : Measure hardness (e.g., pencil hardness test, ASTM D3363) and thermal stability (TGA).

- Analysis : Use response surface methodology (RSM) to model interactions between variables. For example, higher acrylate content may increase crosslinking density but reduce flexibility .

Q. How can conflicting data on hydration-dependent reactivity be resolved?

Discrepancies in hydration effects on reactivity (e.g., polymerization rates) may arise from inconsistent sample preparation or characterization. Mitigation strategies:

- Standardize Protocols : Use identical drying conditions (e.g., vacuum desiccation vs. ambient drying) and validate hydration states via TGA/XRD .

- Cross-Validation : Compare results across multiple techniques (e.g., NMR for molecular structure, XRD for crystallinity). For example, XRD can distinguish amorphous vs. crystalline hydrates, which influence reactivity .

Q. What methodologies are suitable for studying this compound’s role in biochemical pathways (e.g., propionate synthesis)?

In vitro studies using isotopic labeling and enzyme inhibition can elucidate metabolic pathways. For example:

- Isotope Tracing : Introduce ¹⁴C-labeled this compound into microbial cultures (e.g., rumen bacteria) and track ¹⁴C-propionate production via scintillation counting.

- Inhibition Studies : Use inhibitors like chloral hydrate to block competing pathways (e.g., methanogenesis) and isolate acrylate pathway contributions. Monitor intermediates via HPLC or GC-MS .

Methodological Notes

- Safety : Handle acrylic acid and calcium hydroxide in fume hoods with PPE (gloves, goggles). Refer to safety data sheets (SDS) for copolymers, which may require precautions against dust inhalation .

- Data Reproducibility : Report hydration states explicitly (e.g., "calcium acrylate monohydrate, TGA-verified") to avoid ambiguity in replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.